

(Rac)-GSK547: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (Rac)-GSK547

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(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. This technical guide provides an in-depth overview of **(Rac)-GSK547**, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key signaling node that integrates cellular stress signals to determine cell fate—survival, apoptosis, or necroptosis.[1] [2] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis.[1] Upon activation by stimuli such as tumor necrosis factor-alpha (TNF α), RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[3]

(Rac)-GSK547: A Selective RIPK1 Inhibitor

(Rac)-GSK547 is the racemate of GSK547, a highly selective and potent inhibitor of RIPK1.[4] It has been shown to effectively block RIPK1-mediated necroptosis in cellular and in vivo models.[5][6]

Mechanism of Action

GSK547 binds to an allosteric pocket in the RIPK1 kinase domain, distinct from the ATP-binding site.[7] This binding locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for (Rac)-GSK547 and its active enantiomer, GSK547.

Table 1: Biochemical and Cellular Activity of GSK547

Parameter	Species	Assay	Value	Reference
Biochemical IC50	Human	RIPK1 Kinase Assay	31 nM	[8]
Cellular IC50	Murine	L929 Cell Necroptosis Assay (TNF α + zVAD)	32 nM	[5][9]

Table 2: In Vivo Pharmacokinetics of GSK547 in Mice (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
0.1	11	~0.5	Not Reported	[6]
1	98	~1	Not Reported	[6]
10	886	~2	Not Reported	[6]

Table 3: Kinase Selectivity of GSK547

Kinase	% Inhibition at 10 μ M
RIPK1	>99%
Panel of 371 other kinases (including RIPK2, -3, -4, -5)	No significant inhibition

Source: Based on descriptive statements from reference[8]. A full quantitative panel was not publicly available.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RIPK1 Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the biochemical potency of a RIPK1 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of **(Rac)-GSK547** against purified human RIPK1.

Materials:

- Recombinant human RIPK1 enzyme
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Substrate (e.g., Myelin Basic Protein)
- **(Rac)-GSK547**
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

- 384-well plates

Procedure:

- Prepare a serial dilution of **(Rac)-GSK547** in DMSO, then dilute further in kinase buffer.
- Add 2.5 μ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μ L of a solution containing the RIPK1 enzyme and substrate in kinase buffer to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ L of ATP solution in kinase buffer.
- Incubate for 1 hour at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Necroptosis Assay (L929 Cells)

This assay is a standard method to assess the ability of a compound to inhibit TNF α -induced necroptosis in the murine fibrosarcoma L929 cell line.

Objective: To determine the half-maximal effective concentration (EC50) of **(Rac)-GSK547** for the inhibition of necroptosis.

Materials:

- L929 cells
- DMEM supplemented with 10% FBS and antibiotics
- Recombinant murine TNF α

- zVAD-fmk (pan-caspase inhibitor)
- **(Rac)-GSK547**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
- 96-well plates

Procedure:

- Seed L929 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
- Prepare a serial dilution of **(Rac)-GSK547** in cell culture medium.
- Pre-treat the cells with the diluted inhibitor or vehicle control for 30 minutes.
- Induce necroptosis by adding a combination of TNF α (e.g., 10 ng/mL) and zVAD-fmk (e.g., 20 μ M).
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
- Calculate the percentage of cell death inhibition relative to controls and determine the EC₅₀ value by non-linear regression analysis.

In Vivo TNF α /zVAD-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This in vivo model is used to evaluate the efficacy of RIPK1 inhibitors in a systemic inflammation model that involves necroptosis.

Objective: To assess the ability of **(Rac)-GSK547** to protect mice from TNF α /zVAD-induced hypothermia and lethality.

Materials:

- C57BL/6 mice (age and sex-matched)
- Recombinant murine TNF α
- zVAD-fmk
- **(Rac)-GSK547**
- Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
- Rectal thermometer

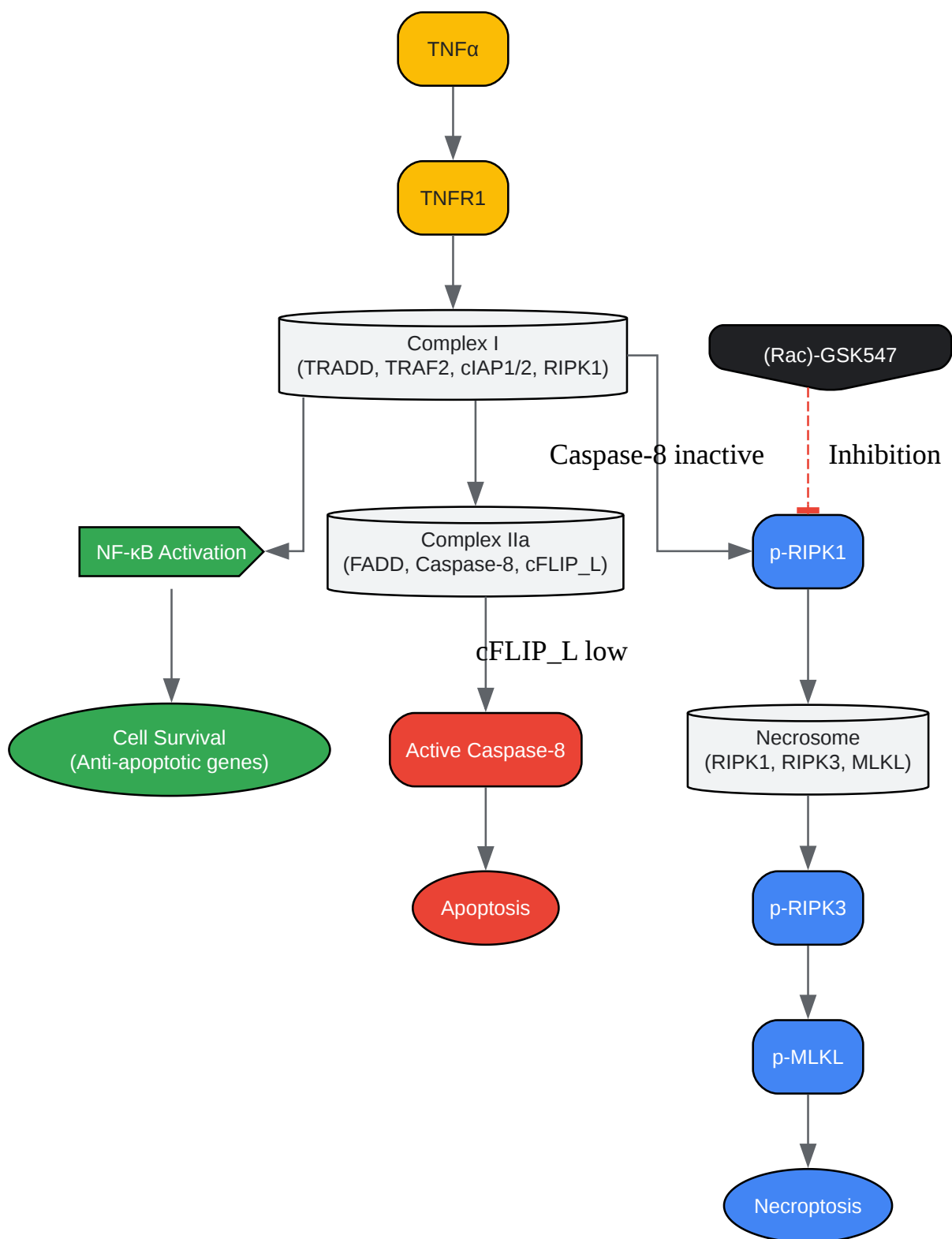
Procedure:

- Formulate **(Rac)-GSK547** in the appropriate vehicle for oral gavage.
- Dose mice orally with **(Rac)-GSK547** or vehicle at the desired concentrations (e.g., 0.1, 1, 10 mg/kg).[6]
- After a specified pre-treatment time (e.g., 1 hour), administer a lethal dose of TNF α (e.g., 20 mg/kg) and zVAD-fmk (e.g., 20 mg/kg) via intravenous injection.
- Monitor the core body temperature of the mice rectally at regular intervals (e.g., every hour for 6 hours).
- Observe the mice for signs of morbidity and record survival over a 24-hour period.
- The efficacy of **(Rac)-GSK547** is determined by its ability to prevent the drop in body temperature and increase the survival rate compared to the vehicle-treated group.

Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF α -induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention by **(Rac)-GSK547**.

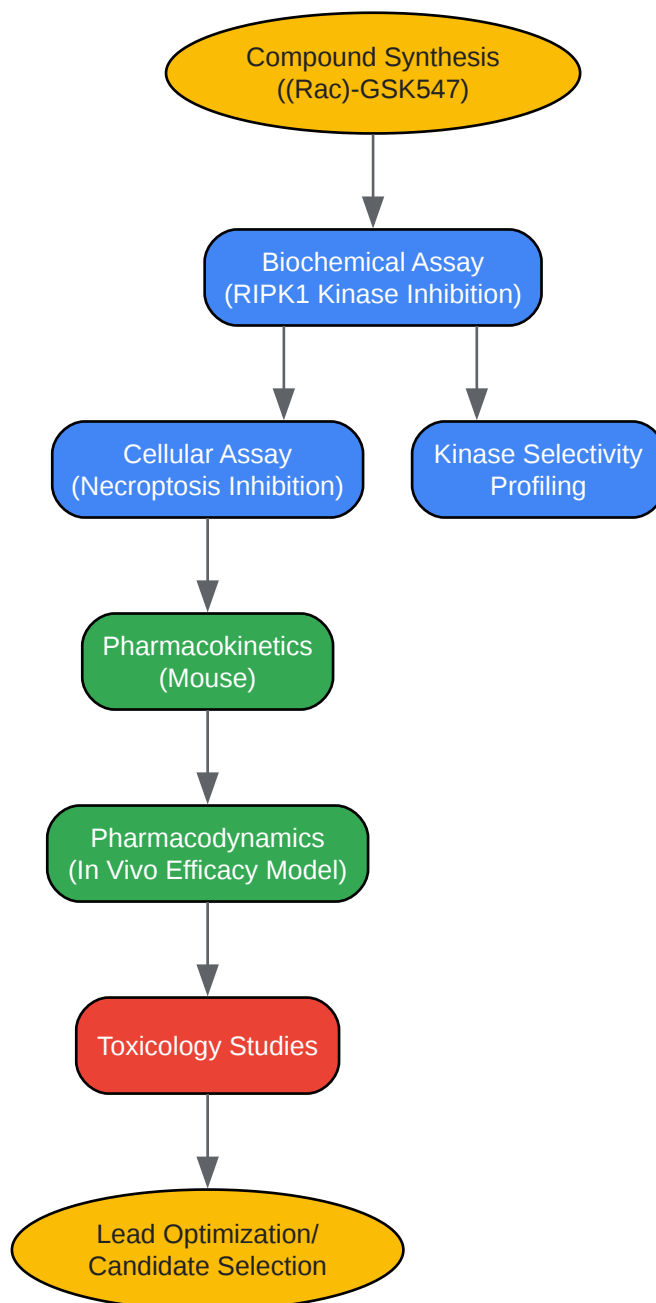


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Caption: RIPK1 signaling pathways and the inhibitory action of **(Rac)-GSK547**.

Experimental Workflow for (Rac)-GSK547 Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a RIPK1 inhibitor like (Rac)-GSK547.



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Caption: Preclinical evaluation workflow for a RIPK1 inhibitor.

Conclusion

(Rac)-GSK547 is a valuable research tool for investigating the role of RIPK1 in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies of necroptosis and RIPK1-mediated inflammation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RIPK1.

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